Gadopentetate Dimeglumine

Descripción

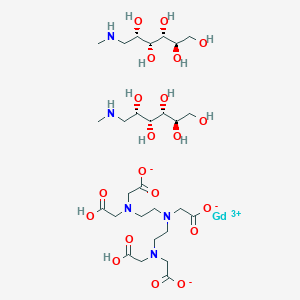

Structure

2D Structure

Propiedades

Número CAS |

86050-77-3 |

|---|---|

Fórmula molecular |

C21H36GdN4O15- |

Peso molecular |

741.8 g/mol |

Nombre IUPAC |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-4/t;4-,5+,6+,7+;/m.0./s1 |

Clave InChI |

LZQIEMULHFPUQY-BMWGJIJESA-J |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES isomérico |

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES canónico |

[H+].CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Densidad |

Osmolality at 37 °C = 1,960; Viscosity (cP) = 4.9 at 20 °C, 2.9 at 37 °C; Density = 1.195 at 25 °C; Specific gravity = 1.208 at 25 °C; LogPw = -5.4 at 25 °C and pH7 /Magnevist Injection/ |

Números CAS relacionados |

80529-93-7 (Parent) |

Solubilidad |

Freely soluble in water |

Sinónimos |

Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |

Origen del producto |

United States |

Mechanistic Research of Gadopentetate Dimeglumine

Molecular Mechanism of Proton Relaxation Enhancement

The primary function of gadopentetate dimeglumine in MRI is to shorten the relaxation times of water protons in its vicinity, thereby increasing the signal intensity on T1-weighted images and providing contrast. This phenomenon is a direct result of the paramagnetic nature of the gadolinium (III) ion (Gd³⁺).

Spin-Lattice (T1) and Spin-Spin (T2) Relaxation Time Shortening Mechanisms

The gadolinium ion possesses seven unpaired electrons in its 4f orbital, which gives it a large magnetic moment and makes it highly paramagnetic. patsnap.com When placed in an external magnetic field, these unpaired electrons create a fluctuating local magnetic field that can interact with the magnetic moments of nearby hydrogen nuclei (protons) in water molecules. This interaction provides an efficient pathway for the protons to transfer energy to their surroundings (the "lattice"), a process known as spin-lattice or T1 relaxation. By accelerating this energy transfer, this compound significantly shortens the T1 relaxation time of water protons. drugbank.com

The mechanism of this relaxation enhancement is described by the Solomon-Bloembergen-Morgan (SBM) theory, which delineates two primary contributions: inner-sphere and outer-sphere relaxation. nih.govmriquestions.com

Inner-Sphere Relaxation: This mechanism involves a single water molecule that directly coordinates with the Gd³⁺ ion within the this compound complex. mriquestions.com This water molecule is held in close proximity to the paramagnetic center, allowing for a very strong dipole-dipole interaction. mriquestions.com Crucially, this coordinated water molecule has a short residence time and rapidly exchanges with water molecules in the bulk solvent. nih.gov This rapid exchange allows the potent relaxation effect to be efficiently transferred to a large number of water molecules. nih.govmriquestions.com

This compound also shortens the spin-spin or T2 relaxation time. drugbank.com This occurs because the local magnetic field fluctuations created by the Gd³⁺ ion also lead to a dephasing of the magnetic moments of the water protons, causing them to lose their coherence more rapidly.

Influence of Magnetic Field Strength on Relaxivity Parameters

The efficiency of a contrast agent in shortening relaxation times is quantified by its relaxivity (r1 for T1 and r2 for T2), which is the change in the relaxation rate per unit concentration of the agent. The relaxivity of this compound is not constant but is dependent on the strength of the external magnetic field. nih.gov

Generally, the longitudinal relaxivity (r1) of this compound decreases as the magnetic field strength increases. nih.govresearchgate.net This is because at higher field strengths, the rotational motion of the gadolinium complex is less effective at inducing the magnetic field fluctuations at the Larmor frequency required for efficient T1 relaxation. ajnr.org In contrast, the transverse relaxivity (r2) is less affected or may even slightly increase with higher field strengths. nih.gov

| Magnetic Field Strength (Tesla) | r1 Relaxivity (mM⁻¹s⁻¹) in Human Blood Plasma | r2 Relaxivity (mM⁻¹s⁻¹) in Human Blood Plasma |

|---|---|---|

| 0.2 | Not explicitly stated, but generally higher than at 1.5 T | Not explicitly stated |

| 1.5 | 3.9 - 4.3 | Not explicitly stated |

| 3.0 | Lower than at 1.5 T | Lower than at 1.5 T |

Chelation Chemistry and Complex Stability Studies

The free gadolinium ion (Gd³⁺) is toxic and cannot be administered directly. patsnap.com Its safe use in medicine is entirely dependent on its encapsulation within a stable chelate complex. In this compound, this crucial role is played by the ligand diethylenetriamine (B155796) pentaacetic acid (DTPA).

Diethylenetriamine Pentaacetic Acid (DTPA) as a Ligand System

Diethylenetriamine pentaacetic acid (DTPA) is a linear polyaminocarboxylic acid that acts as an octadentate ligand, meaning it can form eight bonds with the central gadolinium ion. patsnap.comajronline.org The DTPA molecule wraps around the Gd³⁺ ion, with its three nitrogen atoms and five carboxylate oxygen atoms coordinating with the metal center. mriquestions.com This leaves one coordination site on the gadolinium ion available for the crucial inner-sphere water molecule, which is essential for the relaxation enhancement mechanism. mriquestions.com The resulting complex, [Gd(DTPA)(H₂O)]²⁻, is highly water-soluble and forms a stable entity. ajronline.org

In Vitro and In Vivo Stability of the Gadolinium-DTPA Complex

The stability of the gadolinium-DTPA complex is a critical factor for its safety profile. In vitro studies have demonstrated the high thermodynamic stability of this complex. ajronline.org This stability is essential to prevent the release of free, toxic Gd³⁺ ions into the body. patsnap.com

In vivo, the gadolinium-DTPA complex has shown remarkable stability, with no evidence of significant dissociation of the gadolinium ion from the DTPA ligand. osti.govajronline.org The complex is rapidly distributed in the extracellular fluid space and is excreted intact, primarily through the kidneys. drugbank.com However, it is important to note that linear chelates like this compound are generally considered to have lower kinetic stability compared to macrocyclic gadolinium-based contrast agents. nih.gov This means that while thermodynamically stable, they may be more susceptible to dissociation under certain physiological conditions over time. nih.gov

Theoretical and Experimental Investigations into Gadolinium Dissociation and Transmetallation Pathways

Despite the high stability of the gadolinium-DTPA complex, there is a potential for the gadolinium ion to dissociate from the ligand. The primary mechanism for this dissociation is thought to be proton-assisted, where acidic conditions can promote the release of the Gd³⁺ ion. researchgate.net

Another important consideration is transmetallation, a process where an endogenous metal ion, such as zinc (Zn²⁺) or copper (Cu²⁺), displaces the gadolinium ion from the DTPA ligand. researchgate.netnih.gov Theoretical models and experimental studies have investigated these pathways.

Theoretical Investigations: Thermodynamic equilibrium calculations can predict the likelihood of dissociation and transmetallation. However, in the dynamic biological environment, kinetic factors are often more influential. nih.gov The kinetic inertness of the complex, which is its resistance to ligand exchange reactions, is a key determinant of its in vivo stability. researchgate.net

Experimental Investigations: In vitro studies have shown that in the presence of endogenous ions like zinc, some degree of transmetallation can occur with linear gadolinium chelates. researchgate.net In vivo studies in humans have demonstrated that the administration of this compound can lead to a moderate increase in the urinary excretion of zinc, which is suggestive of some level of in vivo transmetallation. researchgate.netnih.gov This effect is generally less pronounced than with some other linear GBCAs and significantly more so than with macrocyclic agents. researchgate.net

These findings underscore the importance of the kinetic stability of the chelate in minimizing the potential for gadolinium release in the body.

Biophysical Interactions and Distribution Dynamics of this compound

This compound, a gadolinium-based contrast agent, exhibits specific biophysical and distributional characteristics that are crucial to its function in magnetic resonance imaging (MRI). These properties govern its behavior in the biological environment, from its interactions with plasma proteins to its distribution in bodily fluid compartments and its permeability across physiological barriers.

Distribution within Extracellular Fluid Compartments

Following intravenous administration, this compound is a hydrophilic chelate that rapidly distributes throughout the extracellular fluid compartments. hres.capatsnap.comphysiologicalchemistryandphysics.com Its pharmacokinetic profile is consistent with a two-compartment open model. fda.govfda.govrxlist.comhres.ca The volume of distribution for this compound is approximately 266 ± 43 mL/kg, which is equivalent to the volume of extracellular water. fda.govfda.govrxlist.com The compound quickly reaches equilibrium within the interstitial space. drugbank.com This distribution pattern is a key element of its utility as a contrast agent, as it enhances the signal in tissues as a function of the delivery and the size of the interstitial compartment. drugbank.com Studies in rats have shown that the fractional distribution volumes of this compound are similar to those of 99mTc-DTPA, further supporting its extracellular distribution in normal myocardium. nih.gov

Table 2: Pharmacokinetic Distribution Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Mean Distribution Half-life | ~0.2 ± 0.13 hours | fda.govfda.govrxlist.com |

Intact Blood-Brain Barrier Permeability and Compound Exclusion

A critical characteristic of this compound is its inability to cross the intact blood-brain barrier (BBB). fda.govrxlist.comhres.cadrugbank.com Consequently, it does not accumulate in normal brain tissue or in central nervous system (CNS) lesions that have not compromised the integrity of the BBB, such as cysts and mature post-operative scars. fda.govrxlist.comdrugbank.com However, in pathological conditions where there is abnormal vascularity or a disruption of the blood-brain barrier, this compound can accumulate in the affected lesions, including neoplasms, abscesses, and subacute infarcts. rxlist.comdrugbank.com This selective permeability is fundamental to its application in neuroradiology for the detection of lesions with abnormal vascularity. hres.ca While the compound is generally excluded from the brain, research in healthy rats suggests that gadolinium-based contrast agents can penetrate from the blood into the cerebrospinal fluid (CSF), indicating a potential, albeit indirect, pathway of entry into the brain tissue. nih.gov

In Vitro Enzyme Interaction Studies

Research into the direct interaction of this compound with enzymes is limited but provides some key insights. At clinically relevant concentrations, the metal chelate is metabolically inert and does not exhibit significant inhibitory interactions with certain enzymes, such as acetylcholinesterase and lysozyme. hres.ca However, a separate in vitro study has identified an inhibitory effect of this compound on human erythrocyte 6-phosphogluconate dehydrogenase. drugbank.com These findings suggest that while the compound is largely non-interactive with enzymes, specific interactions can occur.

Studies on Molecular Interactions with Endogenous Macromolecules

The interaction of this compound with endogenous macromolecules extends beyond plasma proteins. Studies have investigated its interaction with components of the extracellular matrix, such as collagen. nih.gov Furthermore, research in animal models has suggested that after administration of linear gadolinium-based contrast agents like gadopentetate, a portion of the gadolinium found in the soluble fraction of the brain may be bound to large macromolecules, which could imply a dissociation of the gadolinium ion from its chelating agent. nih.gov Additionally, the potential for interaction with macromolecules has been explored through the development of macromolecular conjugates, such as this compound-polylysine, which was shown to provide higher and more sustained tumor contrast enhancement compared to this compound alone. nih.gov

Pharmacokinetic and Biodistribution Research in Preclinical Models

Pharmacokinetic Modeling Approaches

The study of how a substance is absorbed, distributed, metabolized, and excreted by a living organism is known as pharmacokinetics. In preclinical research, animal models are essential for understanding the pharmacokinetic profile of compounds like gadopentetate dimeglumine before they are used in humans.

The pharmacokinetics of intravenously administered this compound in preclinical studies are often described using a two-compartment open model. fda.govfda.govfda.govefda.gov.etamazonaws.comnih.gov This model conceptualizes the body as having a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). The "open" designation signifies that the drug is eliminated from the central compartment.

Following intravenous injection, the meglumine (B1676163) salt fully dissociates from the this compound complex. fda.govfda.govamazonaws.com The distribution half-life, which reflects the movement of the compound from the central to the peripheral compartment, is approximately 0.2 ± 0.13 hours. fda.govfda.govamazonaws.com The elimination half-life, representing the excretion of the compound from the body, is about 1.6 ± 0.13 hours. fda.govfda.govamazonaws.com Studies in rabbits with normal and impaired renal function showed that this compound concentrations decreased significantly within 24 hours in both groups. nih.gov

The volume of distribution for gadopentetate is approximately 266 ± 43 mL/kg, which is consistent with the volume of extracellular water. fda.govfda.govefda.gov.et This indicates that the compound primarily distributes within the extracellular fluid space. In vitro studies have shown that gadopentetate does not bind to human plasma proteins. fda.govfda.govefda.gov.et

Pharmacokinetic Parameters of this compound in a Two-Compartment Open Model

| Parameter | Value (mean ± SD) | Description |

|---|---|---|

| Distribution Half-Life | 0.2 ± 0.13 hours | Time taken for the compound to distribute from the central to the peripheral compartment. |

| Elimination Half-Life | 1.6 ± 0.13 hours | Time taken for half of the compound to be eliminated from the body. |

| Volume of Distribution | 266 ± 43 mL/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Plasma Clearance Rate | 1.94 ± 0.28 mL/min/kg | The rate at which the compound is cleared from the plasma. |

In experimental models of spinal cord injury (SCI), dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is used to quantitatively assess the distribution of this compound. nih.govnih.gov A multicompartment pharmacokinetic model helps to describe the transfer rates of the contrast agent between different compartments, such as plasma, cerebrospinal fluid, and injured cord tissue. nih.gov

Research indicates a lack of this compound uptake in normal spinal cord tissue. nih.gov However, in both normal and injured spinal cords, there is a rapid exchange of the compound between plasma and cerebrospinal fluid. nih.gov The uptake into the injured cord tissue itself is a slower process. nih.gov This modeling approach allows for the in vivo quantification of the blood-spinal cord barrier (BSCB) integrity. nih.gov

In a rat model of SCI, a two-compartment pharmacokinetic model was used to analyze DCE-MRI data. nih.gov The transport rates of this compound between the plasma and the injured spinal cord tissue were determined as a measure of BSCB permeability. The results showed that these transport rates decreased over time (from day 0 to day 30 post-injury), which correlated with improvements in the rats' motor functions. nih.gov Specifically, the rate of accumulation in the injured tissue and the rate of its clearance were strongly correlated with neurobehavioral scores. nih.gov

In a rat glioblastoma model, a two-compartment open model was also employed to analyze the diffusion of this compound into tumor tissue, which is a function of vascular permeability. nih.gov

Biodistribution Studies in Animal Models

Biodistribution studies track where a compound goes in the body and how it is eliminated. These studies are crucial for understanding the behavior of this compound in a biological system.

Following intravenous administration, this compound distributes throughout the blood and the extracellular space. bohrium.comnih.gov It is primarily and exclusively eliminated by the kidneys through glomerular filtration. fda.govfda.govfda.govefda.gov.etamazonaws.com Preclinical animal studies confirm that the compound is excreted intact, with no evidence of biotransformation or decomposition. fda.govfda.govamazonaws.comnih.gov

In normal subjects, approximately 83 ± 14% of the dose is excreted in the urine within 6 hours, and 91 ± 13% is excreted by 24 hours. fda.govfda.govamazonaws.com The renal and plasma clearance rates are nearly identical, at 1.76 ± 0.39 mL/min/kg and 1.94 ± 0.28 mL/min/kg, respectively, which confirms that the kidneys are the primary route of clearance and that the drug's elimination kinetics are not altered as it passes through them. fda.govfda.gov

While the majority of the compound is rapidly cleared, very small amounts of gadolinium have been shown to be retained in preclinical models, particularly in the bone and liver. bohrium.comnih.gov Studies in rats have shown that repeated high doses of linear gadolinium-based contrast agents, including this compound, result in higher residual gadolinium concentrations in the skin and brain compared to macrocyclic agents. researchgate.net For this compound, the gadolinium concentration in skin was found to be 80.8 ± 6.2 nmol/g and in the brain was 13.1 ± 7.3 nmol/g after 20 daily injections. researchgate.net

In a study on pregnant mice, this compound was found to cross the placental barrier, with the peak concentration in the placenta observed 5 minutes after intravenous administration. rsna.org Gadolinium was also detected in fetal tissues. rsna.org

This compound is a valuable tool for assessing the integrity of the blood-spinal cord barrier (BSCB) in preclinical research. nih.govnih.gov Because it does not cross the intact BSCB, its presence in the spinal cord parenchyma on T1-weighted MR images is an indicator of barrier disruption. nih.gov

In experimental models of spinal cord injury (SCI), dynamic contrast-enhanced MRI (DCE-MRI) tracks the leakage of this compound from the vasculature into the interstitial space of the spinal cord. nih.govnih.govnih.gov This leakage results in an increased signal intensity on the images. nih.gov The rate and extent of this signal enhancement can be used to quantify the permeability of the BSCB. nih.govnih.gov Studies have shown that in the acute phase of injury, there is diffuse enhancement at the injury site due to mechanical disruption of the vasculature. nih.gov At later stages, focal enhancements may be observed, which are thought to be due to leaky angiogenic vessels. nih.gov In a mouse model of amyotrophic lateral sclerosis (ALS), increased signal intensity in the ventral spinal cord white matter after this compound administration correlated with axon damage and myelin loss. uq.edu.au

Recent research has focused on the retention of gadolinium in the brain following the administration of gadolinium-based contrast agents, including the linear agent this compound. nih.govnih.gov Preclinical studies in animal models have been instrumental in investigating this phenomenon.

Studies in rats have demonstrated that repeated administration of linear agents like this compound leads to higher levels of gadolinium deposition in the brain compared to macrocyclic agents. researchgate.netismrm.org One study found that after 20 repeated doses, the concentration of gadolinium in the brains of rats treated with this compound was significantly greater than in those treated with a macrocyclic agent or saline. ismrm.org Another study reported that the average residual gadolinium concentration in the brain was about 15-fold higher for linear agents compared to macrocyclic ones. researchgate.net

Research in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, showed that neuroinflammation can facilitate the retention of gadolinium in the brain tissue after repeated administrations of this compound. nih.govd-nb.info In these inflamed brains, gadolinium levels were significantly higher (mean 5.3 ± 1.8 µg/g) compared to healthy control brains (mean 2.4 ± 0.6 µg/g) up to 10 days after the last injection. nih.govd-nb.info Micro- and nano-synchrotron x-ray fluorescence analyses identified sub-micrometric gadolinium hotspots, with an average size of approximately 160 nm in diameter, located in areas of high inflammatory activity. nih.govd-nb.info A follow-up study comparing gadopentetate with a macrocyclic agent in the same EAE model confirmed that neuroinflammation promoted increased gadolinium retention for both, but the retention was more pronounced and persistent with gadopentetate, particularly in the deep cerebellar nuclei, up to 40 days after the last injection. nih.gov

Studies in rats have also identified specific brain regions where gadolinium from this compound tends to accumulate, including the anterior cingulate cortex and piriform cortex, at concentrations comparable to those in subcortical structures known for retention. rsna.org

Gadolinium Retention in Rat Brain After Repeated Administration of Different GBCAs

| Gadolinium-Based Contrast Agent (GBCA) | Class | Average Retained Gadolinium in Forebrain (μg/g ± SD) |

|---|---|---|

| Gadodiamide (B1674392) | Linear | 0.60 ± 0.11 |

| This compound | Linear | 0.50 ± 0.10 |

| Gadobenate Dimeglumine | Linear | 0.45 ± 0.07 |

Hepatobiliary Disposition in Isolated Perfused Organ Systems

Research utilizing isolated perfused organ systems, specifically the isolated perfused rat liver (IPRL), offers a valuable ex vivo model to investigate the pharmacokinetics and biodistribution of compounds by maintaining liver architecture and function while eliminating confounding inputs from other organs. nih.gov Studies in this model have been instrumental in characterizing the disposition of this compound.

Detailed research findings from IPRL studies demonstrate that this compound functions as an extracellular contrast agent within the liver. nih.govunige.ch It primarily distributes within the vascular (sinusoids) and interstitial spaces of the liver. unige.chunige.ch Unlike hepatobiliary-specific agents, it does not undergo transporter-mediated uptake into hepatocytes and consequently is not subject to biliary excretion. unige.chunige.ch

Pharmacokinetic analyses from these perfusion studies show that upon administration, the concentration of this compound in the liver rapidly achieves a steady state. rsna.orgnih.gov The kinetics of its entry into and exit from the liver's extracellular space are rapid and symmetrical. nih.gov Following the perfusion period, the compound is efficiently and completely washed out from the liver, with the entire administered amount being recovered in the perfusate, confirming a lack of significant hepatic retention or biliary clearance. unige.ch

Detailed Research Findings

In a notable study using IPRL, the kinetics of this compound were compared with hepatobiliary agents. rsna.orgnih.gov The key findings for this compound are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Isolated Perfused Rat Liver

| Parameter | Value (mean ± SEM) | Observation |

| Entry Half-Life | 1.3 ± 0.9 minutes | Describes the rate of entry into the liver's extracellular space. nih.gov |

| Exit Half-Life | 1.3 ± 0.9 minutes | Describes the rate of washout from the liver's extracellular space. nih.gov |

| Hepatic State | Rapid Steady-State | The concentration in the liver quickly stabilized during perfusion. rsna.orgnih.gov |

| Washout Profile | Complete Washout | The MR signal intensity returned to baseline values during the rinse period. nih.govunige.ch |

This table presents interactive data. You can sort and filter the information as needed.

Further investigations using radiolabeled [¹⁵³Gd]this compound in an IPRL model provided definitive evidence regarding its disposition. unige.ch

Table 2: Disposition of Perfused [¹⁵³Gd]this compound in Isolated Rat Liver

| Compartment | Finding | Implication |

| Biliary Excretion | Not detected in bile | Confirms the agent is not cleared via the hepatobiliary pathway. unige.ch |

| Hepatic Retention | No residual agent in the liver post-washout | Indicates a lack of uptake or binding within hepatic tissue. unige.ch |

| Perfusate Recovery | 100% of the perfused dose recovered | Shows that the agent is confined to the vascular and interstitial spaces and is fully cleared. unige.ch |

This table presents interactive data. You can sort and filter the information as needed.

These findings from isolated perfused liver models consistently affirm that the hepatobiliary system is not a route of elimination for this compound. The compound's behavior is confined to the extracellular fluid compartments of the liver, from which it is rapidly cleared. nih.govunige.ch

Comparative Studies with Other Gadolinium Based Contrast Agents

Comparative Relaxivity Profiles (R1 and R2) across Varying Field Strengths

The efficacy of a GBCA is fundamentally linked to its relaxivity (r1 and r2), which is the measure of its ability to increase the relaxation rates (R1 and R2) of water protons. This property is dependent on the magnetic field strength of the MRI scanner.

Studies comparing gadopentetate dimeglumine (Gd-DTPA) with other agents like gadobenate dimeglumine (Gd-BOPTA) and gadobutrol (B1674391) show distinct differences in relaxivity across various field strengths. nih.gov Research conducted in human blood plasma at 0.2, 1.5, and 3 Tesla (T) demonstrates that gadobenate dimeglumine consistently exhibits the highest r1 (longitudinal) and r2 (transverse) relaxivity. nih.govresearchgate.net For instance, the r1 and r2 values for gadobenate dimeglumine were found to be 107-131% and 91-244% higher, respectively, than those for this compound across the tested field strengths. nih.gov

A general trend observed for all tested contrast agents, including this compound, is that r1 relaxivity values tend to decrease as the magnetic field strength increases. mriquestions.comnih.gov At 1.5T, the r1 relaxivity of this compound is approximately 3.9–4.1 L·mmol⁻¹·s⁻¹, while that of gadobenate dimeglumine is significantly higher at 6.3–7.9 L·mmol⁻¹·s⁻¹. nih.gov When the field strength is increased to 3T, the r1 relaxivity of this compound reduces to about 3.7–3.9 L·mmol⁻¹·s⁻¹, and gadobenate dimeglumine's value decreases to 5.5–5.9 L·mmol⁻¹·s⁻¹. nih.gov Despite this reduction, the relaxivity of gadobenate dimeglumine remains markedly higher than that of this compound at 3T. nih.gov

Table 1: Comparative r1 Relaxivity in Plasma (L·mmol⁻¹·s⁻¹) This table is interactive. You can sort and filter the data.

| Compound | 1.5 T | 3.0 T | Source |

|---|---|---|---|

| This compound | 3.9 - 4.1 | 3.7 - 3.9 | nih.gov |

| Gadobenate Dimeglumine | 6.3 - 7.9 | 5.5 - 5.9 | nih.gov |

| Gadodiamide (B1674392) | 4.3 | 4.0 | nih.gov |

| Gadobutrol | 3.3 | - | tandfonline.com |

Evaluation of Chelate Stability and Dissociation Rates in Comparative Contexts

The stability of the gadolinium chelate is a critical characteristic, as the dissociation of the toxic free gadolinium ion (Gd³⁺) from its organic ligand is a primary concern. Stability is assessed in two ways: thermodynamic stability (the equilibrium state between chelated and unchelated gadolinium) and kinetic stability (the speed at which the gadolinium ion dissociates from the chelate). nih.gov

Gadolinium-based contrast agents are broadly classified by their molecular structure as either linear or macrocyclic. nih.gov Macrocyclic agents, such as gadoterate (B1198928) meglumine (B1676163) and gadoteridol, have the gadolinium ion encaged within a rigid, pre-organized ring structure. appliedradiology.commdpi.com This structure confers high thermodynamic and kinetic stability. appliedradiology.com Linear agents, like this compound, have a more flexible, open-chain structure, which generally results in lower kinetic stability and a higher propensity for dissociation compared to macrocyclic agents. mdpi.comappliedradiology.com

In vitro studies measuring dissociation half-life show that linear GBCAs can dissociate in seconds under acidic conditions, whereas macrocyclic agents may take up to a month under the same conditions. nih.gov Within the class of linear agents, there are further distinctions based on ionic character. Ionic linear agents, such as this compound, tend to be more stable than nonionic linear agents like gadodiamide. nih.govappliedradiology.com This is supported by in vitro zinc transmetallation tests, which gauge the displacement of Gd³⁺ by competing ions. appliedradiology.com In human serum, the order of gadolinium release from linear chelates has been reported as: gadodiamide > this compound ≈ gadobenate dimeglumine. nih.gov

Table 2: Comparative Stability of Gadolinium Chelates This table is interactive. You can sort and filter the data.

| Compound | Structure | Ionicity | Conditional Stability Constant (log Kcond) | Relative Stability Ranking (Linear Agents) | Source |

|---|---|---|---|---|---|

| This compound | Linear | Ionic | 17.7 | Intermediate | nih.gov |

| Gadobenate Dimeglumine | Linear | Ionic | 18.4 | Higher | nih.gov |

| Gadodiamide | Linear | Non-ionic | 14.9 | Lower | nih.gov |

| Gadoterate Meglumine | Macrocyclic | Ionic | - | Very High | nih.govnih.gov |

Differences in Protein Binding Affinity and Its Impact on Relaxivity Enhancement

A key differentiator among GBCAs is their affinity for binding to plasma proteins, most notably human serum albumin (HSA). appliedradiology.com this compound is considered a non-protein-binding agent. nih.gov In contrast, some other linear agents, such as gadobenate dimeglumine and gadoxetic acid, possess a molecular feature (an aromatic ring) that allows for weak, transient binding to HSA. nih.govnih.gov

This interaction with a large, slowly tumbling macromolecule like albumin has a profound effect on relaxivity. nih.gov The weak protein binding of gadobenate dimeglumine (approximately 10% bound) restricts the molecular tumbling rate of the gadolinium chelate, which significantly increases both r1 and r2 relaxivity. nih.govnih.gov This is the primary reason for the substantially higher relaxivity of gadobenate dimeglumine compared to non-protein-binding agents like this compound, especially at the magnetic field strengths used in clinical MRI. nih.govappliedradiology.com The enhanced relaxivity allows for stronger contrast enhancement at an equivalent dose. nih.gov

Comparative Pharmacokinetic and Biodistribution Characteristics in Preclinical Research

Following intravenous administration, this compound behaves as a classic extracellular fluid (ECF) agent. nih.gov It rapidly distributes from the blood into the extracellular space and is eliminated from the body intact, primarily through glomerular filtration by the kidneys. nih.govajronline.org Its pharmacokinetic profile is similar to other non-protein binding ECF agents, such as gadodiamide. tandfonline.com

In contrast, agents with different properties exhibit distinct pharmacokinetic behaviors. For example, gadoxetic acid, which also has weak protein binding, shows significant uptake by hepatocytes, leading to a shorter blood half-life (about 1 hour) compared to agents that are solely renally cleared. nih.gov Macromolecular contrast agents designed to remain in the blood pool for longer periods show vastly different pharmacokinetics, with a preclinical study of one such agent, PG-Gd, demonstrating an elimination half-life of 50.1 hours in mice, compared to the much more rapid clearance of this compound. nih.gov

Preclinical studies in healthy rats have investigated the long-term biodistribution and retention of gadolinium in tissues following repeated administration. These studies have shown that linear GBCAs are associated with greater gadolinium retention in the brain, specifically the cerebellum, compared to macrocyclic agents. nih.gov One study found total gadolinium concentrations in the cerebellum after 10 weeks of repeated injections were significantly higher for gadodiamide (3.75 ± 0.18 nmol/g) and this compound (1.67 ± 0.17 nmol/g) compared to the macrocyclic agent gadoterate meglumine (0.27 ± 0.16 nmol/g). nih.gov This difference in tissue retention is strongly correlated with the lower kinetic stability of the linear chelates. mdpi.comnih.gov

Advanced Analytical and Spectroscopic Methodologies in Research

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Quantitative Analysis

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a robust technique for the quantitative determination of gadolinium in various samples. This method is utilized to measure the concentration of gadolinium-containing contrast agents in animal tissues and clinical matrices. nih.govresearchgate.net

In research settings, ICP-AES has been employed to measure tissue concentrations of gadolinium following the administration of gadopentetate dimeglumine in animal models. For instance, in a comparative study of brain tumors, ICP-AES was used to determine the uptake of gadolinium from this compound (Gd-DTPA) versus another agent, gadobenate dimeglumine (Gd-BOPTA). nih.gov The results from ICP-AES analysis corresponded with MR imaging findings, showing the concentration and retention of gadolinium in tumor tissues over time. nih.gov While effective, the sensitivity of ICP-AES can be a limiting factor for studies involving very low concentrations of the contrast agent. nih.gov The method is considered excellent for screening gadolinium levels and for quantitative determination of concentrations above 400 ng/ml. nih.gov

For enhanced specificity, particularly in complex mixtures, ICP-AES is often coupled with separation techniques like high-performance liquid chromatography (HPLC). The hyphenated technique, HPLC-ICP-OES, allows for the separation of different gadolinium species before elemental quantification. researchgate.net A developed HPLC-ICP-OES method demonstrated successful determination of six different gadolinium species, including the Gd-DTPA²⁻ complex found in this compound. researchgate.net The method showed good linearity and low detection limits, making it suitable for analyzing the stability and degradation of these compounds. researchgate.netrsc.org

| Parameter | Value | Reference |

| Technique | HPLC-ICP-OES | researchgate.net |

| Analytes | Gd–DTPA²⁻ and other Gd(III) complexes | researchgate.net |

| Linearity Range | 0.393 to 78.625 µg mL⁻¹ | researchgate.net |

| Solution Detection Limits | 8 to 35 ng Gd mL⁻¹ | researchgate.net |

| Precision (RSD) | < 5% for 3.93 µg mL⁻¹ Gd level | researchgate.net |

| Recoveries (in human serum) | 95% to 103% | researchgate.net |

Hyphenated Techniques for Gadolinium Speciation and Tissue Distribution (e.g., ICP-MS, Synchrotron Radiation X-ray Fluorescence)

To overcome the sensitivity limitations of ICP-AES and to gain deeper insights into the fate of this compound in biological and environmental systems, more advanced hyphenated techniques are employed.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for trace elemental analysis, offering significantly higher sensitivity than ICP-AES. nih.govresearchgate.net This makes it the preferred method for studies requiring the measurement of very low concentrations of gadolinium, such as in low-dose studies or environmental monitoring. nih.govrsc.org A key advantage of ICP-MS is its ability to provide reliable and robust results with minimal interference, even with small sample amounts. researchgate.net Researchers have developed and validated robust ICP-MS methods for the precise quantification of gadolinium in pharmaceutical formulations of GBCAs, including this compound. researchgate.netresearchgate.net These methods often involve microwave-assisted digestion to prepare the sample for analysis. researchgate.net The combination of ion chromatography with ICP-MS (IC-ICP-MS) provides a rapid and sensitive method for the speciation analysis of free and chelated gadolinium compounds. metrohm.com

| Parameter | Value | Reference |

| Technique | ICP-MS | researchgate.net |

| Application | Quantification of Gd in GBCAs | researchgate.net |

| Linearity (r²) | > 0.999 (from 25% to 200% levels) | researchgate.net |

| Mean Recoveries | 92.5% to 107.5% (from 50% to 150% levels) | researchgate.net |

| Precision | Evaluated with six independent assays | researchgate.net |

| Detection Limit (in tissue) | 0.04 µmol of Gd per kg of tissue | nih.gov |

Synchrotron Radiation X-ray Fluorescence (SRXRF) is a non-destructive imaging technique that provides detailed information on the elemental composition and distribution within a sample. nih.gov In the context of gadolinium-based contrast agents, micro-synchrotron radiation X-ray fluorescence (µ-SRXRF) is used to map the distribution of gadolinium in tissues at a microscopic level. nih.govnih.gov This technique has been instrumental in examining the co-localization of gadolinium with other elements in tissues, such as zinc in prostate tissue, following the administration of a GBCA. nih.govresearchgate.net By raster scanning tissue samples, µ-SRXRF can generate high-resolution maps that reveal trends in the spatial distribution of gadolinium, which is crucial for understanding the agent's efficacy and biodistribution. nih.govnih.gov

Chromatographic and Electrophoretic Techniques for Molecular Interaction Analysis (e.g., Taylor Dispersion Analysis, Capillary Electrophoresis)

Understanding the interactions between this compound and biological macromolecules is crucial for assessing its behavior in vivo. Taylor Dispersion Analysis and Capillary Electrophoresis are two key techniques used for this purpose.

Taylor Dispersion Analysis (TDA) is a technique used to measure the diffusion coefficient and, consequently, the hydrodynamic radius of molecules. mdpi.comnih.govatascientific.com.au It is particularly well-suited for characterizing small molecules like GBCAs, where conventional sizing techniques may fall short. nih.gov TDA requires very small sample volumes and is an absolute method, meaning it does not require size calibration. mdpi.comumontpellier.fr Research has utilized TDA to reliably measure the size and diffusivity of various GBCAs. nih.gov The technique has also been applied to study the interactions between GBCAs and macromolecules like collagen. mdpi.com In one study, TDA was used to assess whether various GBCAs, including negatively charged and neutral species, exhibited significant interactions with type I collagen under physiological pH conditions. mdpi.com

Capillary Electrophoresis (CE) , particularly in the mode of Frontal Analysis Continuous Capillary Electrophoresis (FACCE), is a powerful method for investigating binding interactions between GBCAs and proteins. nih.govnih.gov CE separates molecules based on their charge-to-size ratio, allowing for the separation of free GBCAs from those bound to proteins. nih.gov This technique enables the determination of important binding parameters such as stoichiometry, binding constants, and cooperativity. nih.gov Studies have employed FACCE to investigate the interactions between a model protein, lysozyme, and several GBCAs, including gadopentetate (Gd-DTPA). nih.gov The results showed that Gd-DTPA exhibits cooperative binding to lysozyme. nih.gov

| Parameter | Gd-DTPA (Gadopentetate) | Reference |

| Interacting Molecule | Lysozyme (Model Protein) | nih.gov |

| Analytical Technique | Frontal Analysis Continuous Capillary Electrophoresis (FACCE) | nih.gov |

| Binding Stoichiometry (n) | 4 | nih.gov |

| Interaction Strength Rank | Gd-BOPTA > Gd-DTPA > Gd-DOTA | nih.gov |

Nuclear Magnetic Resonance (NMR) Relaxation Studies for Molecular Characterization

Nuclear Magnetic Resonance (NMR) is a fundamental tool not only for imaging but also for studying the molecular characteristics of paramagnetic compounds like this compound. The paramagnetic Gd³⁺ ion significantly influences the relaxation times of nearby atomic nuclei, a phenomenon known as Paramagnetic Relaxation Enhancement (PRE). mdpi.com

The efficiency of a contrast agent is defined by its relaxivity, which is the enhancement of the solvent's nuclear relaxation rate per millimolar concentration of the paramagnetic agent. nih.govnih.gov NMR relaxation studies are performed to measure the longitudinal (r₁) and transverse (r₂) relaxivity of GBCAs, which are key parameters for understanding their performance. nih.gov

Furthermore, the PRE effect is exploited in advanced NMR studies for molecular characterization. By using gadolinium chelates with different net charges as co-solutes, researchers can measure the near-surface electrostatic potentials of biomolecules like proteins and nucleic acids. nih.gov The magnitude of the PRE on the biomolecule's ¹H nuclei provides information about its electrostatic properties. nih.gov Gadolinium chelates are particularly effective for these studies as they generate substantially larger PREs compared to other paramagnetic probes like nitroxides, allowing for more sensitive measurements. nih.gov Atomistic molecular dynamics simulations are also used in conjunction with experimental data to predict ¹H NMR relaxation of water caused by the Gd³⁺ ion, providing a deeper theoretical understanding of the relaxation mechanisms. rsc.org

Novel Research Directions and Theoretical Applications

Nanomedicine Approaches for Enhanced Contrast Enhancement

Nanotechnology provides a powerful toolkit for re-engineering gadopentetate dimeglumine into high-performance imaging probes. The central strategy involves attaching or encapsulating the gadolinium chelate within a nanoparticle, which fundamentally alters its biophysical properties and interactions within a biological system.

Dendrimers are precisely engineered macromolecules with a highly branched, tree-like architecture, making them ideal scaffolds for contrast agents. When this compound's chelating agent, DTPA, is conjugated to the surface of dendrimers (such as polyamidoamine, or PAMAM) and subsequently complexed with gadolinium (Gd), the resulting macromolecule exhibits significantly enhanced relaxivity. nih.govmriquestions.com This enhancement stems from the slower tumbling rate of the large dendrimer in solution, which increases the efficiency of the T1 relaxation process. nih.govresearchgate.net

Characterization of these dendrimer-based agents is a multi-faceted process involving spectroscopic methods like NMR and IR to confirm the chemical structure, alongside elemental analysis to quantify gadolinium loading. mriquestions.comregionh.dk A critical aspect of characterization is the measurement of relaxivity, which has been shown to improve four- to five-fold compared to the free Gd-DTPA complex. researchgate.netresearchgate.net Research has also shown that relaxivity is influenced by the dendrimer's size (generation) and the specific chelator used. researchgate.netresearchgate.net For instance, higher generation dendrimers tend to have longer circulation times. researchgate.net

Table 1: Comparative Relaxivity of Free vs. Dendrimer-Conjugated Gadolinium Agents This table compiles representative data from multiple sources to illustrate the enhancement effect.

| Agent Type | Example Platform | Relaxivity (r1) per Gd (mM⁻¹s⁻¹) | Fold Increase (Approx.) |

|---|---|---|---|

| Small Molecule | This compound (Gd-DTPA) | ~4-5 | 1x |

| Dendrimer Conjugate | Gd-DTPA-PAMAM Dendrimer | ~20-25 | 4-5x |

| Dendrimer Conjugate | HOPO-Based Gd on EA Dendrimer | Up to 38 | ~8-9x |

Mesoporous silica (B1680970) nanoparticles (MSNs) offer a distinct approach, serving as nanoscale containers for this compound. These particles are characterized by a high surface area and a network of tunable pores, which can be loaded with a substantial payload of the contrast agent. acs.org Encapsulation can protect the gadolinium chelate and its porous nature ensures the gadolinium centers remain accessible to water molecules, a prerequisite for T1 contrast enhancement. researchgate.net

The synthesis of gadolinium-loaded MSNs is a controlled process, often using a surfactant template that is later removed to create the pores. nih.gov Characterization involves a suite of techniques. Transmission Electron Microscopy (TEM) is used to visualize the size and morphology of the nanoparticles, while nitrogen adsorption analysis provides quantitative data on surface area and pore volume. researchgate.netresearchgate.net Studies have demonstrated that incorporating gadolinium chelates into MSNs results in materials with much higher relaxivities (r1 and r2) than standard Gd-DTPA. researchgate.net In one notable study, an MSN-based agent achieved an r1 relaxivity as high as 51.85 ± 1.38 mM⁻¹s⁻¹. nih.gov Furthermore, the MSN surface can be functionalized with other molecules, such as targeting peptides, creating multifunctional probes for multimodal imaging. researchgate.net

Beyond dendrimers and MSNs, researchers are functionalizing a diverse array of other nanocarriers with this compound to modulate its performance.

Liposomes: These are vesicles composed of lipid bilayers. This compound can be incorporated into the liposomal structure, either encapsulated within its aqueous core or anchored to its surface. regionh.dkepa.gov Attaching the agent to the surface has been shown to produce a greater T1 relaxivity compared to encapsulation. regionh.dk Formulations known as "Dual-Gd" liposomes, which feature gadolinium in both the core and on the surface, have demonstrated the highest relaxivity on a per-particle basis. nih.gov

Polymeric Nanoparticles: Biodegradable polymers are used to form a nanoparticle matrix that can carry gadolinium chelates. researchgate.net These systems offer high loading capacities and the potential for controlled release. acs.org The surface of polymeric nanoparticles can be readily modified with targeting molecules, such as antibodies, to direct the contrast agent to specific disease sites. researchgate.net

Gold Nanoparticles (AuNPs): AuNPs serve as a prominent platform for theranostics—the integration of diagnostic and therapeutic functions into a single agent. nih.govmdpi.com Gadolinium chelates can be attached to the surface of a gold nanoparticle, providing MRI contrast capability. youtube.com This creates a multifunctional system where the MRI component can guide and monitor therapy delivered by the nanoparticle, such as photothermal therapy mediated by the gold core. nih.gov

Conceptual Frameworks for Targeted Delivery Systems

The development of targeted delivery systems aims to transform this compound from a general extracellular agent into a probe capable of molecular imaging. The fundamental concept is to guide the contrast agent to accumulate specifically at a pathological site, thereby increasing the local concentration and enhancing the MRI signal from that tissue. researchgate.netresearchgate.net

This is achieved by conjugating the this compound chelate to a targeting moiety—such as a peptide, antibody, or small molecule—that has a high affinity for a specific biological marker. researchgate.netresearchgate.net This framework operates on a "lock-and-key" principle, where the targeting ligand (the key) is designed to recognize and bind to a unique receptor or protein (the lock) that is overexpressed on diseased cells or within the pathological microenvironment. nih.govresearchgate.net

Two primary strategies underpin these conceptual frameworks:

Passive Targeting: This strategy applies mainly to nanoparticle formulations. It leverages the unique pathophysiology of certain tissues, particularly tumors. Due to their rapid and disorganized growth, tumors often have leaky blood vessels and poor lymphatic drainage. This phenomenon, known as the Enhanced Permeability and Retention (EPR) effect, allows nanoparticles to passively accumulate in the tumor tissue at higher concentrations than in healthy tissue. mriquestions.comresearchgate.net

Active Targeting: This is a more direct approach where a specific targeting ligand is attached to the contrast agent or its nanoparticle carrier. mriquestions.com This ligand actively binds to its corresponding receptor on target cells, leading to specific accumulation and, in some cases, internalization of the contrast agent. epa.govresearchgate.net This method provides a higher degree of specificity than passive targeting.

The primary challenge in translating these concepts is the inherent low sensitivity of MRI. A sufficient concentration of the targeted agent, typically in the micromolar range, must accumulate at the target site to generate a detectable signal change. acs.orgnih.gov This necessitates either targeting highly abundant biomarkers or designing novel formulations with exceptionally high relaxivity. acs.org

Biophysical Characterization of Novel this compound Formulations

A rigorous biophysical characterization is essential to validate the performance and understand the behavior of any new this compound formulation. This process involves a range of analytical techniques to measure key physicochemical properties.

Relaxivity: The most critical performance metric, relaxivity (r1 for T1, r2 for T2), quantifies the efficiency of the agent in altering the relaxation rates of water protons. It is determined by measuring the T1 and T2 relaxation times of a series of agent dilutions at a specific magnetic field strength and temperature. The relaxivity is calculated from the slope of the plot of the relaxation rate (R1 = 1/T1) versus the gadolinium concentration. mriquestions.comresearchgate.net

Stability: The stability of the gadolinium chelate is paramount to prevent the release of toxic free Gd³⁺ ions. Both thermodynamic stability (the equilibrium constant for complex formation) and kinetic stability (the rate at which the complex dissociates) are evaluated. researchgate.netresearchgate.net Stability is tested under physiological conditions, often in the presence of competing ions, to ensure the gadolinium remains securely chelated within the body. nih.govfrontiersin.org

Size, Morphology, and Surface Charge: For nanoparticle-based formulations, these physical attributes are crucial as they dictate the agent's biodistribution, circulation time, and cellular interactions. Standard characterization techniques include Dynamic Light Scattering (DLS) for hydrodynamic size, electron microscopy (SEM/TEM) for direct visualization of size and shape, and Atomic Force Microscopy (AFM) for 3D topography. mdpi.com Zeta potential measurements are used to determine the surface charge, which affects particle stability and biological interactions. dntb.gov.ua

Table 2: Key Biophysical Characterization Techniques for Novel Formulations

| Parameter | Technique(s) | Purpose |

|---|---|---|

| Relaxivity (r1, r2) | MRI Relaxometry, NMR Spectroscopy | To measure the contrast enhancement efficiency per unit of concentration. |

| Stability | Potentiometric Titration, Challenge Assays | To assess the strength and inertness of the Gd-chelate bond to prevent ion release. |

| Particle Size | Dynamic Light Scattering (DLS), Electron Microscopy (TEM/SEM) | To determine the size and size distribution, which influences in vivo fate. |

| Morphology | Electron Microscopy (TEM/SEM), Atomic Force Microscopy (AFM) | To visualize the shape and surface features of the nanoparticles. |

| Gd Concentration | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To accurately quantify the amount of gadolinium in the formulation. |

| Surface Charge | Zeta Potential Measurement | To measure the charge on the nanoparticle surface, affecting stability and cell interaction. |

Environmental Research and Ecotoxicological Considerations

Environmental Occurrence, Distribution, and Transformation Pathways

Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), enters the environment primarily through the excretion of patients post-MRI procedures. fda.gov The unmetabolized compound is released into the sewage system, where it poses a significant challenge for conventional wastewater treatment plants (WWTPs). mdpi.com

Studies have shown that WWTPs are largely ineffective at removing these stable chelates from wastewater. mdpi.comnih.gov The removal rate of gadolinium during sewage treatment is estimated to be only about 10%. nih.gov Consequently, approximately 90% of the gadolinium from these contrast agents is discharged into receiving surface waters, including rivers, lakes, and estuaries. nih.gov This has led to the ubiquitous presence of anthropogenic gadolinium in the aquatic environment, creating what is known as a "positive gadolinium anomaly." This anomaly signifies concentrations of gadolinium that are significantly higher than natural background levels when compared to other rare earth elements. nih.gov

Once in the environment, this compound is distributed throughout the water column. Its high solubility and stability lead to its detection in surface water, groundwater, and, in some cases, even in treated drinking water. nih.gov While the gadopentetate complex is designed to be highly stable, the long residence times in environmental systems—spanning sewage networks, treatment plants, and natural waters—increase the possibility of transformation through various biotic and abiotic processes. nih.gov There is concern that these processes could lead to the dechelation of the gadolinium ion (Gd³⁺) from its organic ligand. nih.govresearchgate.net The free Gd³⁺ ion is known to be significantly more toxic than the chelated form, posing a greater potential risk to aquatic ecosystems. nih.gov Some studies have reported the detection of unknown gadolinium species in wastewater effluent, which may be transformation products of the original GBCAs. nih.gov

| Environmental Compartment | Reported Concentration Range | Region/Study Context |

|---|---|---|

| Freshwater (Rivers/Lakes) | 0.347 to 80 µg/L | General freshwater environments, with highest levels near industrialized areas researchgate.netnih.gov |

| Marine Environments | 0.36 to 26.9 ng/L | General marine environments researchgate.netnih.gov |

| Submarine Outfall | Up to 409.4 ng/L | Area of direct discharge into the marine environment researchgate.netnih.gov |

| Surface Waters | Up to 1100 ng/L | General surface waters receiving WWTP effluent nih.gov |

Bioaccumulation Studies in Aquatic Organisms and Ecosystems

The persistence of gadolinium complexes in aquatic environments raises concerns about their potential uptake and accumulation by aquatic organisms. Bioaccumulation is the process where the concentration of a substance builds up in a living organism over time. greenlivinganswers.com

Research has confirmed that gadolinium from GBCAs can bioaccumulate in various aquatic species. nih.govauntminnieeurope.com Filter-feeding invertebrates, such as mussels, are considered particularly susceptible because they process large volumes of water, leading to the accumulation of contaminants in their tissues. auntminnieeurope.com One study specifically identified the accumulation of GBCAs in the gills and digestive glands of freshwater bivalves located downstream of a WWTP, demonstrating a direct link between environmental discharge and biological uptake. nih.gov

The extent of bioaccumulation can vary depending on the species and the chemical form of gadolinium. nih.gov Most of the available data pertains to freshwater ecosystems, where gadolinium concentrations in the tissues of invertebrates have been observed. nih.gov However, there is a notable lack of field data regarding gadolinium bioaccumulation in marine species. nih.gov The accumulation of gadolinium in aquatic life is a concern as it can lead to adverse biological effects, including impairment of metabolic processes, disruption of cellular homeostasis, and interference with calcium metabolism in fish. nih.govauntminnieeurope.com While bioaccumulation has been established, the potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is less clear. Studies on similar contaminants have shown a decrease in concentration at higher trophic levels, a phenomenon known as bio-diminution. researchgate.net

| Organism Type | Observed Effect/Finding | Tissue Concentration Range (Freshwater Species) |

|---|---|---|

| Freshwater Bivalves (Mussels) | Accumulation in gills and digestive glands nih.gov | 0.006 to 0.223 µg/g nih.gov |

| Invertebrates (General) | Alterations in gene expression, cellular homeostasis, and metabolic capacity nih.gov | |

| Algae | Disruption of photosynthesis auntminnieeurope.com | N/A |

| Fish | Disruption of calcium metabolism auntminnieeurope.com | N/A |

Methodological Advancements for Environmental Detection and Speciation of Gadolinium Compounds

The low concentrations of this compound and other GBCAs in complex environmental matrices necessitate highly sensitive and specific analytical methods for their detection and quantification. Significant advancements in analytical chemistry have enabled researchers to track these compounds in the environment.

A key technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , which is capable of detecting and measuring trace amounts of elements, including gadolinium, with high precision. To differentiate between various gadolinium species (i.e., the intact chelate versus the free ion or other transformation products), ICP-MS is often coupled with separation techniques, a process known as a "hyphenated technique."

High-Performance Liquid Chromatography (HPLC)-ICP-MS is a powerful tool used for the speciation analysis of GBCAs in water samples. nih.gov This method allows for the separation of different gadolinium compounds before they are introduced into the ICP-MS for elemental quantification. Another advanced separation method is Hydrophilic Interaction Liquid Chromatography (HILIC) , which, when coupled with ICP-MS, has achieved very low detection limits, making it possible to trace specific contrast agents through various stages of water treatment. researchgate.net

The concept of the "gadolinium anomaly" is a fundamental methodological approach used in environmental studies. nih.gov Since the natural abundance of rare earth elements follows a predictable pattern, an unusually high concentration of gadolinium relative to its neighbors (like Samarium and Terbium) in an environmental sample is a clear indicator of anthropogenic contamination from sources such as GBCAs. nih.gov This calculation allows scientists to distinguish the pollutant from natural background levels and quantify the extent of contamination. nih.gov

Q & A

Basic Research Questions

How can researchers verify the purity and structural integrity of gadopentetate dimeglumine in preclinical studies?

Methodological Answer:

Purity and structural validation require a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used to quantify this compound and detect impurities (e.g., free gadolinium or residual stabilizers like pentetic acid) .

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure by analyzing proton environments in the chelate complex and meglumine counterion .

- Thin-Layer Chromatography (TLC): Validates identity using RF values and detection reagents (e.g., ninhydrin for meglumine) .

- Atomic Absorption Spectrophotometry: Measures gadolinium content (15.1–18.4% of total compound weight) to ensure stoichiometric accuracy .

Key Data:

- Purity ≥99% is standard for research-grade material .

- Meglumine content must fall within 37.4–45.8% of labeled this compound .

What pharmacokinetic properties should be considered when designing in vivo MRI studies with this compound?

Methodological Answer:

- Elimination Half-Life: In healthy subjects, distribution and elimination half-lives are 0.2 ± 0.13 h and 1.6 ± 0.13 h, respectively. Renal impairment prolongs elimination (e.g., 10.8 ± 6.9 h in severe renal dysfunction) .

- Excretion Pathway: >90% is renally excreted within 24 hours, requiring adjustments in models with impaired kidney function .

- Blood-Brain Barrier (BBB) Permeability: Does not cross intact BBB but accumulates in lesions with disrupted BBB (e.g., tumors, abscesses) .

Experimental Design Tips:

- Use two-compartment pharmacokinetic modeling for dose-response studies .

- Monitor serum iron and bilirubin levels, as transient elevations may occur without clinical significance .

Advanced Research Questions

How do researchers reconcile contradictory findings in allergic-like reaction rates between this compound and other GBCAs?

Methodological Answer:

- Study Variables: Compare reaction rates using odds ratios (OR) and 95% confidence intervals (CI). For example, gadobenate dimeglumine shows OR = 2.7 for overall allergic reactions vs. This compound .

- Temporal Bias: Apply the Weber effect (peak in adverse event reporting post-approval) to adjust longitudinal data .

- Patient Stratification: Control for prior allergy history (e.g., asthma increases reaction risk to 3.7%) and administration speed (slow infusion reduces reaction rates by 0.7%) .

Data Contradiction Example:

- While gadobenate initially showed higher reaction rates (0.12% vs. 0.08% for gadopentetate), long-term data revealed no significant difference (OR = 1.6, P = 0.22) after adjusting for temporal trends .

What methodologies detect gadolinium retention in neural tissues after repeated this compound administration?

Methodological Answer:

- T1-Weighted MRI Signal Intensity (SI): Measure SI ratios in the dentate nucleus (DN) and globus pallidus (GP) relative to cerebrospinal fluid (CSF). Significant increases correlate with ≥4 administrations .

- Relaxometry: Quantify T1 shortening effects using phantom-calibrated protocols .

- Histopathology: Post-mortem ICP-MS analysis quantifies gadolinium deposition in brain tissues .

Key Findings:

- Pediatric studies show SI increases in DN/GP after ≥3 injections (P < 0.05), with no correlation between SI and cumulative dose in some cohorts (r = 0.09–0.13, P > 0.05) .

- Macrocyclic agents (e.g., gadoterate) show no visible SI changes, highlighting differences in chelate stability .

How do researchers optimize contrast-enhanced MRI protocols for comparative vascular imaging studies?

Methodological Answer:

- Intraindividual Crossover Design: Reduces inter-subject variability (e.g., gadobenate vs. gadopentetate in renal MRA) .

- Quantitative Metrics:

- Signal-to-Noise Ratio (SNR): Gadobenate improves SNR by 45–100% in lower aorta regions vs. gadopentetate .

- Contrast-to-Noise Ratio (CNR): Use region-of-interest (ROI) analysis in muscle and vascular tissues .

- Blinded Reader Assessments: Employ κ statistics to evaluate inter-reader agreement (e.g., κ = 0.805 for stenosis detection) .

Example:

In peripheral MRA, gadobenate achieved superior image quality in 87.06% of stations vs. 73.49% for gadopentetate (P < 0.0001) .

What statistical approaches are used to analyze washout kinetics in myocardial scar imaging?

Methodological Answer:

- Compartmental Modeling: Fit time-constant curves for this compound (blood: 17.9 ± 4.2 min; myocardium: 25.1 ± 9.7 min) using exponential decay functions .

- ANOVA with Post-Hoc Tests: Compare washout rates between gadopentetate and collagen-targeting agents (e.g., EP-3533: 45.4 ± 16.7 min in blood, P < 0.05) .

Key Data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.